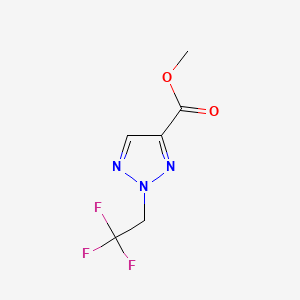
2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride is an organic compound that belongs to the class of amines. It features a cyclohexane ring substituted with two methyl groups and an amine group attached to a propyl chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions, often starting from simpler hydrocarbons.
Substitution with Methyl Groups:
Attachment of the Propyl Chain: The propyl chain is introduced through a series of substitution reactions, often involving the use of Grignard reagents.
Formation of the Amine Group: The amine group is introduced through amination reactions, typically using ammonia or amine precursors.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: Depending on the scale, either batch or continuous flow reactors are used to ensure efficient mixing and reaction control.
Catalysts and Solvents: Catalysts such as palladium or platinum may be used to enhance reaction rates, and solvents like toluene or ethanol are employed to dissolve reactants and control reaction temperatures.
Purification: The final product is purified through crystallization, distillation, or chromatography to achieve the desired purity and yield.
化学反応の分析
Types of Reactions
2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, ethanol, dichloromethane.
Catalysts: Palladium, platinum.
Major Products Formed
Oxidation Products: Ketones, alcohols.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Substituted amines.
科学的研究の応用
2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of amine-related biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexane ring and an amine group.
2-Methylcyclohexylamine: Similar structure but with only one methyl group on the cyclohexane ring.
4,4-Dimethylcyclohexanone: Contains a ketone group instead of an amine.
Uniqueness
2-(4,4-Dimethylcyclohexyl)-2-methylpropan-1-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
分子式 |
C12H26ClN |
|---|---|
分子量 |
219.79 g/mol |
IUPAC名 |
2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H25N.ClH/c1-11(2)7-5-10(6-8-11)12(3,4)9-13;/h10H,5-9,13H2,1-4H3;1H |
InChIキー |
IOGXEWKFEOKISM-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)C(C)(C)CN)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride](/img/structure/B13587216.png)

![2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13587226.png)




![2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B13587270.png)





